molecular formula C12H16O B11964710 4-Phenylhexan-3-one CAS No. 6957-17-1

4-Phenylhexan-3-one

Cat. No.: B11964710
CAS No.: 6957-17-1
M. Wt: 176.25 g/mol
InChI Key: QYLKEKKESJKLTD-UHFFFAOYSA-N
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Description

4-Phenylhexan-3-one (C₁₂H₁₆O) is a chiral ketone featuring a phenyl group at the 4-position of a hexan-3-one backbone. It has garnered significant attention in biocatalytic processes due to its utility in enantioselective oxidation and kinetic resolution reactions. Notably, it serves as a substrate for Baeyer–Villiger monooxygenases (BVMOs) such as PAMO (phenylacetone monooxygenase) and alcohol dehydrogenases (ADHs) like LB-ADH, enabling the concurrent synthesis of chiral sulfoxides and secondary alcohols . Key attributes include:

  • High cofactor efficiency: Achieves a turnover number (TONNADPH) exceeding 5,500 under optimized conditions with low NADPH concentrations (0.03 mol%) .
  • Enantioselectivity: Delivers (R)-4-phenylhexan-3-one and (S)-sulfoxide derivatives with enantiomeric excess (ee) >99% in coupled enzymatic systems .

Properties

CAS No.

6957-17-1

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

4-phenylhexan-3-one

InChI

InChI=1S/C12H16O/c1-3-11(12(13)4-2)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3

InChI Key

QYLKEKKESJKLTD-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)CC

Origin of Product

United States

Scientific Research Applications

4-Phenylhexan-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Phenylhexan-3-one involves its interaction with specific molecular targets and pathways. As a ketone, it can participate in various biochemical reactions, including nucleophilic addition and condensation reactions. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

2-Phenylpentan-3-one (rac-43a)

  • Structure : A shorter-chain analog with a phenyl group at the 2-position of pentan-3-one.
  • Reactivity: Undergoes kinetic resolution via BVMOs (e.g., HAPMO, PAMO) and ADHs (e.g., ADH-T, LB-ADH) . Enantioselectivity: (R)-2-phenylpentan-3-one is recovered with ee >99% when paired with ADH-T at pH 7.5 and 20°C . Cofactor Efficiency: Lower TONNADPH compared to 4-phenylhexan-3-one, requiring higher NADPH concentrations (200 µM) for optimal turnover .
  • Key Difference : The phenyl group's position (2- vs. 4-) significantly impacts substrate affinity and reaction rates. PAMO exhibits superior performance with this compound due to steric and electronic compatibility .

Sulcatol (rac-45c)

  • Structure : A secondary alcohol (6-methyl-5-hepten-2-ol) often paired with ketones in kinetic resolutions.
  • Reactivity :
    • Oxidized to 6-methyl-5-hepten-2-one by ADHs during coupled reactions with this compound .
    • Enantioselectivity : (R)-sulcatol is obtained with moderate ee (~70%) using ADH-T, whereas LB-ADH achieves >99% ee .
  • Key Difference : Unlike this compound, sulcatol’s linear aliphatic structure limits its utility in aromatic sulfoxide synthesis but enhances compatibility with lipases .

4-Phenylcyclohex-3-en-1-one

  • Structure : A cyclic ketone with a phenyl-substituted cyclohexene ring.
  • Reactivity: Limited data on enzymatic oxidation; however, its conjugated system may favor Diels–Alder reactions over BVMO-mediated processes .
  • Key Difference : The cyclic structure introduces rigidity, reducing flexibility for enzyme-substrate binding compared to linear this compound .

5-Methoxy-7-(4-hydroxyphenyl)-1-phenyl-3-heptanone

  • Structure : A polyfunctional ketone with methoxy and hydroxyphenyl groups.
  • Key Difference : Increased steric bulk and polarity hinder its use in BVMO/ADH systems optimized for simpler aryl ketones .

Key Research Findings

  • Cofactor Efficiency : this compound outperforms analogs due to PAMO’s low KM for NADPH (3 µM vs. 64 µM for HAPMO) .
  • Temperature Stability : The PAMO/LB-ADH system retains activity at 60°C but achieves optimal enantioselectivity at 30°C .
  • Synthetic Limitations : Product separation remains challenging in concurrent reactions due to similar polarities of sulfoxides and alcohols .

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